BenchChemオンラインストアへようこそ!

(17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA

VLC-PUFA analysis lipidomics analytical chemistry

For researchers studying VLC-PUFA biology, the omega-3 identity of (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA is functionally decisive. Unlike the omega-6 positional isomer, this C32:5 n-3 CoA matches ELOVL4's substrate preference, ensuring valid elongation assays and accurate LC‑MS/MS quantification in retinal tissue. Its exclusive peroxisomal β‑oxidation pathway also makes it essential for X‑ALD and Zellweger models. Generic VLC‑PUFA‑CoA substitution is scientifically untenable. Procure the correct omega‑3 standard to maintain biological pathway fidelity and quantitative accuracy.

Molecular Formula C53H88N7O17P3S
Molecular Weight 1220.3 g/mol
Cat. No. B15549838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA
Molecular FormulaC53H88N7O17P3S
Molecular Weight1220.3 g/mol
Structural Identifiers
InChIInChI=1S/C53H88N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-44(62)81-37-36-55-43(61)34-35-56-51(65)48(64)53(2,3)39-74-80(71,72)77-79(69,70)73-38-42-47(76-78(66,67)68)46(63)52(75-42)60-41-59-45-49(54)57-40-58-50(45)60/h5-6,8-9,11-12,14-15,17-18,40-42,46-48,52,63-64H,4,7,10,13,16,19-39H2,1-3H3,(H,55,61)(H,56,65)(H,69,70)(H,71,72)(H2,54,57,58)(H2,66,67,68)/b6-5-,9-8-,12-11-,15-14-,18-17-/t42-,46-,47-,48+,52-/m1/s1
InChIKeyUOHRTBRFHCUNEG-VDFNWWPHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (17Z,20Z,23Z,26Z,29Z)-Dotriacontapentaenoyl-CoA (C32:5 Omega-3 CoA)? A Procurement-Focused Technical Overview


(17Z,20Z,23Z,26Z,29Z)-Dotriacontapentaenoyl-CoA (C32:5(Omega-3)-coenzyme A) is an unsaturated very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) formed by the condensation of coenzyme A with (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoic acid, a 32-carbon omega-3 fatty acid with double bonds at positions 17, 20, 23, 26, and 29 [1]. This compound belongs to the VLC-PUFA class (≥C24, ≥3 double bonds) and serves as a critical intermediate in the ELOVL4-mediated elongation cascade that produces retinal-specific VLC-PUFAs essential for photoreceptor membrane integrity and visual function [2]. Its omega-3 designation distinguishes it from the omega-6 positional isomer (14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA, a distinction with functional consequences for enzymatic substrate preference and downstream biological activity [3].

Why Generic VLC-PUFA-CoA Substitution Is Not an Option for (17Z,20Z,23Z,26Z,29Z)-Dotriacontapentaenoyl-CoA Procurement


Generic substitution among VLC-PUFA-CoA species is scientifically untenable due to two critical differentiation factors. First, positional isomerism creates distinct omega-3 and omega-6 chemical entities: (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA (C32:5 omega-3) and (14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA (C32:5 omega-6) differ in double-bond registry, affecting chromatographic retention, mass spectrometric fragmentation, and enzymatic recognition [1]. Second, ELOVL4 elongase exhibits differential substrate preference based on omega-series identity, with omega-3 precursors (20:5n3) being elongated more efficiently than omega-6 counterparts (20:4n6) to produce downstream VLC-PUFAs [2]. Consequently, an investigator studying n-3 VLC-PUFA biosynthesis cannot substitute the omega-6 isomer without altering the biological pathway under investigation. The quantitative evidence below establishes the specific dimensions of differentiation that inform rigorous scientific selection.

(17Z,20Z,23Z,26Z,29Z)-Dotriacontapentaenoyl-CoA: Quantitative Differentiation Evidence vs. Comparators


Omega-3 vs. Omega-6 Positional Isomerism: Molecular Weight and Formula Distinction for Analytical Validation

(17Z,20Z,23Z,26Z,29Z)-Dotriacontapentaenoyl-CoA and its omega-6 positional isomer share identical molecular formula (C₅₃H₈₈N₇O₁₇P₃S) and molecular weight (1220.29 g/mol) . However, the double-bond positional difference (n-3 registry at C17,C20,C23,C26,C29 vs. n-6 registry at C14,C17,C20,C23,C26) produces distinct chromatographic retention times and tandem MS fragmentation patterns, requiring isomer-specific analytical standards for accurate quantification in biological matrices [1]. Procurement of the incorrect isomer invalidates targeted LC-MS/MS methods that rely on retention-time matching against authentic standards.

VLC-PUFA analysis lipidomics analytical chemistry

ELOVL4 Substrate Preference: Omega-3 Precursors Outperform Omega-6 in VLC-PUFA Biosynthesis

ELOVL4 protein preferentially elongates omega-3 substrates over omega-6 substrates. In PC12 pheochromocytoma cells expressing ELOVL4, supplementation with 20:5n3 (omega-3) resulted in more efficient elongation to C28-C38 VLC-PUFAs compared to 20:4n6 (omega-6) [1]. While C34 and C36 VLC-PUFAs predominated across treatments, the overall elongation efficiency from omega-3 precursors exceeded that from omega-6 precursors, establishing a class-level preference that favors the n-3 biosynthetic pathway. (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA, as the C32:5 omega-3 intermediate, participates in this kinetically favored pathway.

fatty acid elongation ELOVL4 enzymology VLC-PUFA biosynthesis

ELOVL4 WT Activity: Direct Evidence of 20:5n3 Elongation to 32:5n3-CoA in Human Cells

In HEK293T cells expressing wild-type ELOVL4, supplementation with 20:5n3 resulted in the production of 32:5n3-CoA, confirming that (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA is a bona fide intermediate in the human VLC-PUFA elongation pathway [1]. Catalytically dead ELOVL4 histidine mutants and GFP-expressing controls failed to synthesize 32:5n3-CoA, demonstrating that its production is strictly ELOVL4-dependent. The relative mole percent of 32:5n3-CoA was quantified by GC-FID following fatty acid methyl ester derivatization (n=3 biological replicates, mean ± SD reported), establishing a baseline for normal ELOVL4 activity.

ELOVL4 enzymology VLC-PUFA biosynthesis HEK293T

ELOVL4 W246G Mutant Phenotype: Accumulation of C32 VLC-PUFA Validates Its Role as an Elongation Intermediate

The W246G ELOVL4 mutant, which impairs the biosynthesis of longer VLC-PUFAs (34:5n3 and 36:5n3), causes accumulation of C32 VLC-PUFA intermediates in HEK293 cells supplemented with 20:5n3 [1]. Relative mole% of C32 VLC-PUFA was elevated in W246G-expressing cells compared to wild-type ELOVL4 and control cells (GFP and untransduced), as quantified by GC-FID following 72h 20:5n3 supplementation. This accumulation phenotype provides genetic evidence that (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA is the immediate precursor to 34:5n3-CoA in the elongation cascade, and its buildup in the mutant confirms its identity as an elongase substrate that is normally rapidly converted to longer products.

ELOVL4 mutation Stargardt disease VLC-PUFA accumulation

Tissue-Specific Relevance: Retinal VLC-PUFA Profiling Confirms C32:5 Omega-3 as a Native Species

LC-MS/MS analysis of bovine and human retina identified VLC-PUFA-containing phosphatidylcholines, with C32:5 representing one of the principal molecular species among 32-carbon VLC-PUFAs alongside C32:3, C32:4, and C32:6 [1]. The developed HPLC-ESI-MS/MS methodology enabled quantification down to 2.5 × 10⁻³ pmol/mg lipid, establishing that C32:5 VLC-PUFA is endogenously present in photoreceptor membranes. This tissue-specific localization distinguishes (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA from shorter-chain acyl-CoAs (≤C26) that are ubiquitously distributed, and confirms its physiological relevance in retinal research applications.

retinal lipidomics photoreceptor biology VLC-PUFA quantification

Optimal Research Applications for (17Z,20Z,23Z,26Z,29Z)-Dotriacontapentaenoyl-CoA Procurement


ELOVL4 Enzymatic Activity Assays (In Vitro Elongation Studies)

Use as an authentic substrate or product standard in ELOVL4 elongase activity assays. The direct evidence from HEK293T cells confirms that wild-type ELOVL4 produces 32:5n3-CoA from 20:5n3, while catalytically dead mutants fail to do so [1]. This compound serves as either (i) a substrate to measure conversion to 34:5n3-CoA, or (ii) a quantitative standard for GC-FID or LC-MS/MS detection of endogenous 32:5n3-CoA. The W246G mutant accumulation phenotype further validates its utility in elongation-blockade experiments [2].

Retinal VLC-PUFA Lipidomics and Photoreceptor Membrane Studies

Employ as an analytical reference standard for targeted LC-MS/MS quantification of C32:5 VLC-PUFA in retinal tissue. LC-MS/MS analysis confirms that C32:5 is a principal VLC-PUFA species in bovine and human retina, detectable at sub-picomole sensitivity using HPLC-ESI-MS/MS [3]. Procurement of this specific CoA ester enables accurate method calibration, retention-time validation, and absolute quantification in studies of retinal degeneration, Stargardt disease, and age-related macular degeneration.

Omega-3 vs. Omega-6 Pathway Discrimination Studies

Utilize to distinguish n-3 from n-6 VLC-PUFA biosynthesis in cell-based or in vitro systems. ELOVL4 exhibits preferential elongation of omega-3 precursors (20:5n3) over omega-6 precursors (20:4n6) [4]. (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA, as the omega-3 C32:5 intermediate, is required as a pathway-specific standard in experiments comparing n-3 versus n-6 elongation efficiency, substrate competition, or the effects of dietary PUFA manipulations on VLC-PUFA production.

Peroxisomal VLC-PUFA β-Oxidation and Transport Studies

Apply in investigations of peroxisomal fatty acid oxidation and ABCD1-mediated VLC-CoA transport. VLCFAs (≥C24) undergo exclusive peroxisomal β-oxidation [5], and VLC-CoAs are transported into peroxisomes via ABCD1 independently of additional synthetase activity [6]. (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA, as a C32 VLC-PUFA-CoA, provides a physiologically relevant substrate for studies of peroxisomal disorders (X-ALD, Zellweger syndrome) where VLCFA accumulation is diagnostic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.